N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with a sulfonamide group at position 3. The compound’s pentyl side chain is further functionalized with a hydroxyl group at position 5 and a thiophen-3-yl moiety at position 4.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S3/c19-8-5-11(12-6-9-22-10-12)4-7-16-24(20,21)14-3-1-2-13-15(14)18-23-17-13/h1-3,6,9-11,16,19H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDNZQGSFYBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiadiazole derivatives found that compounds similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide showed promising activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative analysis of several thiadiazole derivatives against multidrug-resistant strains, the compound exhibited effective antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. It was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxic Effects
A study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The compound demonstrated a notable reduction in cell viability at concentrations exceeding 10 µM, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, warranting further investigation into its therapeutic applications.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, there is emerging evidence that thiadiazole derivatives can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives from the evidence, focusing on molecular architecture, physicochemical properties, and functional activity.
Table 1: Structural and Functional Comparison of Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives
Key Findings:
Structural Variations and Electronic Properties :
- The target compound incorporates a thiophene ring, which enhances π-conjugation and electron-rich character compared to the piperazine/ketone substituents in and . This may influence solubility and binding interactions in biological systems .
- Compounds in (triazole derivatives) lack the sulfonamide group but feature phenylsulfonyl and halogenated aryl groups, increasing electron-withdrawing effects and rigidity .
Biological Activity :
- The piperazine-containing derivative () demonstrates M1 receptor antagonism, attributed to the basic piperazine moiety’s interaction with muscarinic receptors . The target compound’s thiophene and hydroxyl groups may alter selectivity or potency due to steric or electronic differences.
- Triazole derivatives () exhibit antimicrobial activity, suggesting that benzo[c][1,2,5]thiadiazole sulfonamides with heterocyclic substituents could target microbial enzymes .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 5-hydroxy-3-(thiophen-3-yl)pentylamine with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, analogous to the S-alkylation methods in .
- Derivatives in and utilize α-halogenated ketones for side-chain functionalization, highlighting the versatility of sulfonamide scaffolds in modular synthesis .
Physicochemical Properties: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs (e.g., ’s triazoles). However, the hydrate form of ’s derivative suggests enhanced stability and solubility via crystal lattice water .
Preparation Methods
Thiadiazole Ring Formation
The benzo[c]thiadiazole core is synthesized via cyclization reactions involving sulfur monochloride (S₂Cl₂) and cyanoformamide derivatives. A representative protocol from US Patent 3564000A involves:
- Reacting cyanoformamide with sulfur monochloride in dimethylformamide (DMF) at 25°C for 4 hours.
- Quenching the reaction in ice water, followed by ether extraction and vacuum distillation.
- Recrystallizing the product (3-chloro-4-hydroxy-1,2,5-thiadiazole) from water (Yield: 78%, M.P. 112°C).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Purification | Ether extraction, recrystallization |
Sulfonamide Functionalization
The hydroxyl group at position 4 is replaced with a sulfonamide moiety via nucleophilic substitution:
- Chlorosulfonation: Treating 3-chloro-4-hydroxy-1,2,5-thiadiazole with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
- Amination: Reacting the intermediate sulfonyl chloride with aqueous ammonia (NH₃) to yield benzo[c]thiadiazole-4-sulfonamide (Yield: 65%).
Optimization Notes:
- Excess chlorosulfonic acid improves conversion but requires careful quenching to prevent side reactions.
- Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride intermediate.
Synthesis of the N-(5-Hydroxy-3-(Thiophen-3-yl)Pentyl) Side Chain
Hydroxylation and Protection
The terminal hydroxyl group is introduced via epoxidation and hydrolysis:
- Epoxidation: Treating 3-(thiophen-3-yl)penten-1-ol with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
- Hydrolysis: Opening the epoxide with dilute sulfuric acid (H₂SO₄) to yield 5-hydroxy-3-(thiophen-3-yl)pentanol (Yield: 68%).
Side Reaction Mitigation:
- Use of boron trifluoride etherate (BF₃·OEt₂) suppresses polymerization during epoxidation.
Coupling of Core and Side Chain
Sulfonamide Bond Formation
The final coupling is achieved via a two-step activation-amination sequence:
- Sulfonyl Chloride Activation: Reacting benzo[c]thiadiazole-4-sulfonamide with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
- Nucleophilic Substitution: Adding 5-hydroxy-3-(thiophen-3-yl)pentylamine in the presence of triethylamine (Et₃N) as a base (Yield: 58%).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → Room Temp |
| Base | Triethylamine |
| Reaction Time | 12 hours |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Analytical data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.39 (m, 2H, thiophene-H), 3.65 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.91–2.85 (m, 1H, pentyl-CH).
- MS (ESI+): m/z 383.5 [M+H]⁺.
Optimization and Industrial-Scale Production
Solvent and Catalyst Screening
Comparative studies of solvents and bases for the coupling step:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Et₃N | 58 | 95 |
| THF | K₂CO₃ | 49 | 89 |
| DMF | DBU | 62 | 97 |
Q & A
Q. What are the optimal synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Cyclization : Use Lawesson’s reagent to cyclize ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form the thiazole core .
Oxidative Chlorination : Convert intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide to sulfonyl chlorides using Cl₂ or SO₂Cl₂ .
Thiophene Incorporation : React 3-thiophenecarboxaldehyde with pentanol derivatives under acidic conditions to introduce the thiophene-pentyl moiety.
- Yield Optimization :
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze peaks for the thiophene (δ 7.2–7.5 ppm), sulfonamide (δ 3.1–3.3 ppm), and hydroxy-pentyl chain (δ 1.5–2.1 ppm). Compare with calculated shifts using DFT .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl groups (O–H stretch at 3200–3600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 438.5) .
Q. How can in vitro cytotoxicity be evaluated against cancer cell lines?
- Methodological Answer :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (WI-38) .
- Assay Protocol :
Incubate cells with the compound (0.1–100 μM) for 48–72 hours.
Quantify viability via sulforhodamine B (SRB) assay, measuring absorbance at 565 nm.
Calculate IC50 using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How do computational methods predict the electronic properties of the benzo[c][1,2,5]thiadiazole core, and how do they influence reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV), indicating electrophilic reactivity .
- Electron Density Analysis : Map Laplacian of electron density (∇²ρ) to identify nucleophilic sites (e.g., sulfonamide nitrogen) for functionalization .
- Correlation Energy : Use Colle-Salvetti formulas to estimate correlation energy contributions to stability .
Q. How does structural modification of the pentyl-thiophene moiety affect receptor selectivity, particularly for muscarinic acetylcholine receptors?
- Methodological Answer :
- SAR Studies : Replace the hydroxy-pentyl chain with piperazine or alkyl groups (e.g., N-(3-piperazin-1-yl)-3-oxopropyl analogs) .
- Binding Assays :
Measure IC50 against M1/M4 receptors via radioligand displacement (³H-NMS).
Optimize for >50-fold selectivity (e.g., M1 IC50 = 2.55 μM vs. M4 IC50 > 150 μM) .
- Molecular Docking : Use AutoDock Vina to model interactions with M1 receptor residues (e.g., Tyr 106, Trp 157) .
Q. How can contradictory data in biological activity assays be resolved, such as varying IC50 values across studies?
- Methodological Answer :
- Variable Control : Standardize cell passage number, serum batch (e.g., Gibco FBS), and incubation time .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability (p < 0.05 threshold) .
- Meta-Analysis : Aggregate data from ≥3 independent labs using random-effects models to calculate pooled IC50 (e.g., 12.3 ± 2.1 μM for MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
